Inhibiteur de l'USP30 11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

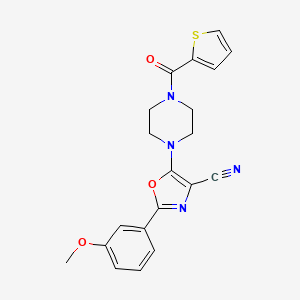

USP30 inhibitor 11 is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.

BenchChem offers high-quality USP30 inhibitor 11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about USP30 inhibitor 11 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection dans les maladies neurodégénératives:

L'inhibition de l'USP30 a montré des effets neuroprotecteurs. Après une hémorragie sous-arachnoïdienne (HSA), elle favorise la mitophagie précoce pour éliminer les mitochondries endommagées, prévenant ainsi potentiellement les dommages neuronaux .

Affections pulmonaires:

Des efforts de recherche sont en cours pour explorer les inhibiteurs de l'USP30 pour le traitement des affections pulmonaires. Mission Therapeutics, par exemple, étudie les inhibiteurs de l'USP30, y compris les composés naturels et les N-cyano pyrrolidines. Notamment, un inhibiteur de l'USP30 de Mission Therapeutics est déjà en phase préclinique pour les affections pulmonaires .

Cancer et tumorigenèse:

L'USP30 joue un rôle dans l'apoptose dépendante de BAX/BAK et la lipogenèse/tumorigenèse. Une dysrégulation de l'USP30 est associée au carcinome hépatocellulaire. L'inhibition de l'USP30 pourrait être une stratégie thérapeutique potentielle pour le traitement du cancer .

Maladies mitochondriales génétiques rares:

La dysrégulation de l'USP30 est impliquée dans les maladies mitochondriales génétiques rares. Le développement d'inhibiteurs de l'USP30 pourrait offrir des avantages thérapeutiques pour ces affections .

En résumé, l'inhibiteur de l'USP30 11 est prometteur dans divers domaines, des maladies neurodégénératives au cancer et au-delà. Ses propriétés uniques en font une cible intéressante pour des recherches et des développements thérapeutiques supplémentaires. 🌟

Mécanisme D'action

Target of Action

The primary target of the USP30 inhibitor 11 is the Ubiquitin-specific protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that belongs to the USP subfamily . It is found localized in the mitochondrial outer membrane and peroxisomes due to its unique transmembrane domain .

Mode of Action

USP30 inhibitor 11 interacts with USP30 and inhibits its function. USP30 employs a unique catalytic triad and molecular architecture to preferentially cleave the Lys6 linked ubiquitin chains . The inhibition of USP30 by the inhibitor can lead to an increase in ubiquitination, affecting various cellular events .

Biochemical Pathways

USP30 plays an essential role in several cellular events, such as the PINK1/Parkin-mediated mitophagy, pexophagy, BAX/BAK-dependent apoptosis, and IKKβ–USP30–ACLY-regulated lipogenesis/tumorigenesis . These pathways are tightly regulated by post-translational modification including phosphorylation and mono-ubiquitination . The inhibition of USP30 can affect these pathways and their downstream effects.

Pharmacokinetics

The study of usp30 inhibitors, in general, is in the pre-clinical stage for the treatment of pulmonary disorders . More research is needed to understand the ADME properties of USP30 inhibitor 11 and their impact on bioavailability.

Result of Action

The inhibition of USP30 can lead to dysregulation associated with a range of physiological disorders, such as neurodegenerative disease, hepatocellular carcinoma, pulmonary disorders, and peroxisome biogenesis disorders . This is due to the role of USP30 in various cellular events and pathways .

Analyse Biochimique

Biochemical Properties

USP30 inhibitor 11 effectively inhibits USP30 in biochemical assays and cellular models . It increases the ubiquitylation of TOM20, a mitochondrial protein, and a known substrate of USP30 . The inhibitor binds USP30 in a slow and tight manner and displays kinetic properties consistent with covalent attachment to USP30 .

Cellular Effects

USP30 inhibitor 11 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it opposes mitophagy driven by the E3 ligase Parkin .

Molecular Mechanism

USP30 inhibitor 11 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It preferentially cleaves the Lys6 linked ubiquitin chains .

Temporal Effects in Laboratory Settings

The effects of USP30 inhibitor 11 change over time in laboratory settings. It has been observed that the inhibitor engages active USP30 at nanomolar concentration after only 10 min incubation time in intact cells .

Dosage Effects in Animal Models

The effects of USP30 inhibitor 11 vary with different dosages in animal models

Metabolic Pathways

USP30 inhibitor 11 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

USP30 inhibitor 11 is localized in the outer mitochondrial membrane due to its unique transmembrane domain . It may affect its activity or function depending on its subcellular localization .

Propriétés

IUPAC Name |

(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFKLZAHDDDAOH-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2526492.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2526504.png)

![3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid](/img/structure/B2526506.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)

![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)